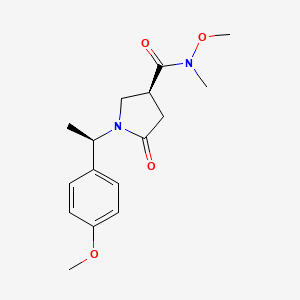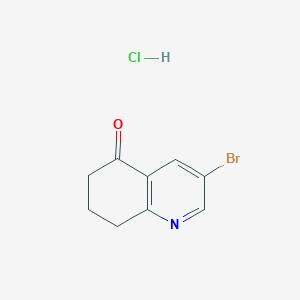![molecular formula C25H30N6O3S B2720921 4-butyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216997-97-5](/img/structure/B2720921.png)
4-butyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The methoxyphenyl group suggests the compound might have aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring and the methoxyphenyl group could potentially participate in various interactions, such as hydrogen bonding or pi stacking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a piperazine ring could potentially make the compound basic .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This compound is part of a broader category of chemicals that have been synthesized for potential pharmaceutical applications. Research into similar compounds has demonstrated a variety of synthetic pathways, including the formation of novel 1,2,4-triazole derivatives and thieno[2,3-d]pyrimidinones through heterocyclization processes. These synthetic approaches are crucial for developing new pharmaceutical agents with enhanced efficacy and selectivity. For example, the synthesis of certain new 2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines as potential antihypertensive agents highlights the versatility of this chemical framework in generating compounds with specific therapeutic activities (Bayomi et al., 1999).
Antimicrobial and Antitumor Activities
Research has shown that derivatives of thieno[2,3-d]pyrimidinone exhibit significant antimicrobial and antitumor properties. For instance, the development of new thiazolopyrimidines has been reported to show promising activity against a range of microbial strains and tumor cells. This suggests that modifications to the thieno[2,3-d]pyrimidinone core can lead to compounds with potential applications in treating infectious diseases and cancer (El-Bendary et al., 1998).
Potential as COX-2 Inhibitors
Some derivatives of this chemical class have been explored for their analgesic and anti-inflammatory properties, showing significant COX-2 inhibition. This pharmacological activity is crucial for the development of new anti-inflammatory agents with fewer side effects compared to traditional NSAIDs. The research into novel benzodifuranyl derivatives derived from visnaginone and khellinone, demonstrating COX-2 inhibitory activity, exemplifies the potential of these compounds in therapeutic applications (Abu‐Hashem et al., 2020).
Neuropharmacological Applications
Compounds within this chemical framework have also been investigated for their neuropharmacological properties, including potential anticonvulsant activities. The development of agents like "Epimidin," a novel anticonvulsant drug candidate, showcases the application of these chemical structures in addressing neurological disorders. Such research underpins the importance of these compounds in developing new treatments for conditions like epilepsy (Severina et al., 2021).
Wirkmechanismus
The compound also contains a triazolo-pyrimidine moiety, which is a structure found in many biologically active compounds. These compounds can have a variety of effects depending on their specific structure and the other functional groups present in the molecule .
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would depend on many factors including its chemical structure, the route of administration, and the individual’s physiological characteristics .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-butyl-12-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3S/c1-3-4-12-30-24(33)23-19(11-17-35-23)31-21(26-27-25(30)31)9-10-22(32)29-15-13-28(14-16-29)18-7-5-6-8-20(18)34-2/h5-8,11,17H,3-4,9-10,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLACPFQQOPTFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/no-structure.png)

![ethyl (7Z)-7-(hydroxyimino)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2720851.png)
![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)

![(4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2720858.png)
![N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2720861.png)